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Compound of Interest

Compound Name: 2-Ethenylcyclohexan-1-ol

CAS No.: 29108-24-5

Cat. No.: B2798063 Get Quote

Physicochemical Characterization, Synthetic Protocols,
and Utility in Scaffold Design[1][2][3]
Part 1: Executive Summary & Physicochemical
Profile[1][2][3]
2-Ethenylcyclohexan-1-ol (commonly referred to as 2-vinylcyclohexanol) represents a critical

class of cycloaliphatic building blocks.[1][2][3] Its utility lies in the orthogonal reactivity of its two

functional groups: a secondary hydroxyl group and a terminal alkene (vinyl group). This

bifunctionality allows it to serve as a versatile "linchpin" intermediate in the synthesis of

complex natural products, particularly terpenoids and functionalized carbocycles.

For researchers in drug development, this molecule offers a controlled entry into chiral

cyclohexane scaffolds.[2][3] The stereochemical relationship between the hydroxyl and vinyl

groups (typically trans when synthesized via epoxide opening) provides a rigid stereochemical

template for downstream functionalization.

Core Physicochemical Data[1][2][3]
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Property Value Technical Note

IUPAC Name 2-Ethenylcyclohexan-1-ol
Synonyms: 2-

Vinylcyclohexanol

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol
Monoisotopic Mass: 126.1045

Da

Physical State Colorless viscous liquid
Hygroscopic; store under inert

atmosphere.[1][2][3]

Boiling Point ~185–190 °C (at 760 mmHg)

Often distilled at reduced

pressure (~85 °C @ 15

mmHg).[2][3]

Density ~0.96 g/mL

Stereochemistry 2 Chiral Centers (C1, C2)

Diastereomers: cis and trans.

[3] Trans is thermodynamically

favored in ring-opening

synthesis.[1][2][3]

Solubility
Soluble in alcohols, ethers,

DCM
Limited solubility in water.[3]

Part 2: Synthetic Methodology & Causality[1][2]
As a Senior Scientist, I strongly advise against purchasing low-purity commercial grades for

sensitive catalytic applications.[1][2][3] The most robust route to high-purity trans-2-
ethenylcyclohexan-1-ol is the regioselective and stereoselective ring-opening of cyclohexene

oxide using a vinyl organometallic reagent.[1][2][3]

Protocol: Regioselective Ring Opening of Cyclohexene
Oxide
Rationale: We utilize vinylmagnesium bromide (Grignard) in the presence of Copper(I) iodide

(catalytic) or pure Grignard conditions. The reaction proceeds via an SN2-like mechanism,

attacking the epoxide carbon.[2][3] Because the epoxide oxygen is coordinated to the
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magnesium, the nucleophile attacks from the opposite face, exclusively yielding the trans-

isomer.

Reagents:
Cyclohexene oxide (1.0 equiv)[1]

Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

Anhydrous Tetrahydrofuran (THF)[1]

Saturated NH₄Cl solution (quenching)[1]

Step-by-Step Workflow:
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and

magnetic stir bar. Purge with Argon.

Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to

substrate).

Reagent Addition: Cool the system to -78 °C (Dry ice/acetone bath). This is critical to

suppress polymerization of the vinyl reagent and prevent side reactions (e.g., deprotonation

alpha to the epoxide).

Nucleophilic Attack: Add Vinylmagnesium bromide dropwise over 20 minutes.

Substrate Addition: Add Cyclohexene oxide dropwise.[2][3]

Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an

additional 1 hour. Checkpoint: Monitor by TLC (stain with p-Anisaldehyde; epoxide spots are

faint, product stains dark blue).

Quench: Carefully add sat. NH₄Cl at 0 °C. Vigorous bubbling will occur.[2][3]

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography

(Hexanes/EtOAc gradient).
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Visualization: Synthetic Pathway & Stereochemical
Outcome[1][4]
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Figure 1: The reaction pathway demonstrates the conversion of cyclohexene oxide to the trans-

alcohol via nucleophilic ring opening.[1][2] The geometry of the transition state dictates the

trans-selectivity.

Part 3: Analytical Characterization & Validation[1][3]
To ensure the integrity of the scaffold for drug development, you must validate the

stereochemistry. The cis and trans isomers can be distinguished by ¹H NMR coupling constants

of the carbinol proton (H1).

Self-Validating NMR Criteria
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Proton
Environment

Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Diagnostic
Value

H-1 (CH-OH) 3.30 – 3.60 ppm
ddd (approx.[1]

[2][3] td)

J ≈ 10 Hz (axial-

axial)

Large J value

confirms trans-

diaxial

arrangement of

H1 and H2.[1][2]

[3]

Vinyl -CH= 5.70 – 5.90 ppm ddd -

Confirms

presence of vinyl

group.[1][2][3]

Vinyl =CH₂ 5.00 – 5.20 ppm Multiplet -
Terminal alkene

protons.[1][2][3]

Expert Insight: If the coupling constant for H-1 is small (J ≈ 2-4 Hz), you have synthesized the

cis-isomer or your ring is in a twist-boat conformation, often indicating an impurity or incorrect

synthesis method (e.g., hydrogenation of a diene).[1][2][3]

Part 4: Applications in Drug Development[5]
2-Ethenylcyclohexan-1-ol is not merely a solvent or simple reagent; it is a chiral pool

equivalent.[1][2][3] Its applications in modern medicinal chemistry focus on its ability to undergo

Divergent Functionalization.[2][3]

Ring Cleavage Strategies (Ozonolysis)
The vinyl group can be oxidatively cleaved (O₃, followed by DMS or H₂O₂) to generate 1,6-

dicarbonyl systems.[3] This is a classic method to synthesize acyclic chains with defined

stereocenters at the termini, useful for polyketide synthesis.[3]

Cross-Coupling & Metathesis
The terminal alkene is an excellent handle for Olefin Metathesis (Grubbs catalysts).[2][3]
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Ring-Closing Metathesis (RCM): If the hydroxyl group is esterified with an acrylate, RCM can

form bicyclic lactones (e.g., octalins), which are cores for terpene-based drugs.[1][3]

Visualization: Divergent Utility Map
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Figure 2: Divergent synthetic utility of the 2-ethenylcyclohexan-1-ol scaffold, highlighting its

role in accessing linear precursors and bicyclic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 2-Cyclohexen-1-OL | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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